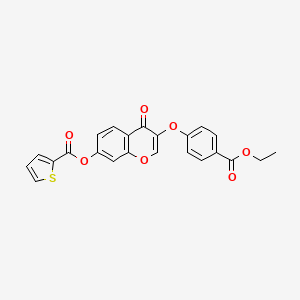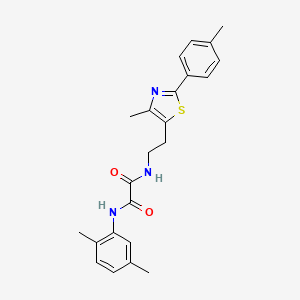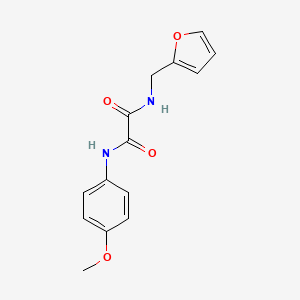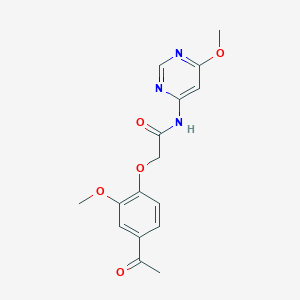
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H16O7S and its molecular weight is 436.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromene Compounds in Material Synthesis
Chromene compounds are pivotal in synthesizing photochromic materials and biologically active natural products. A study by Rawat, Prutyanov, and Wulff (2006) on chromene chromium carbene complexes highlights their application in synthesizing naphthopyran units, which are integral to photochromic materials. These compounds, upon reacting with certain alkynes, yield products with potential for new photochromic material development, indicating a route to synthesize complex molecules with photoresponsive properties (Rawat, Prutyanov, & Wulff, 2006).
Ester-functionalized Thiophene Polymers
Gobalasingham, Noh, and Thompson (2016) reported the synthesis of poly(hexyl thiophene-3-carboxylate) through a novel palladium-catalyzed oxidative dehydrogenative polycondensation method. This research underscores the significance of ester groups in promoting high molecular weight polymer formation via direct hetero C-H/C-H coupling, bypassing traditional functionalization needs. Such developments are crucial for designing high-quality polymers with specific electrochemical and physical properties (Gobalasingham, Noh, & Thompson, 2016).
Synthesis of Substituted Chromenes
Sairam, Saidachary, and Raju (2015) developed a highly efficient protocol for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylates by condensing salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This method, proceeding via a Knoevenagel pathway, offers a facile approach for creating coumarin derivatives, demonstrating the compound's role in generating chromene-based molecules with potential biological activities (Sairam, Saidachary, & Raju, 2015).
Propiedades
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7S/c1-2-27-22(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(9-10-17(18)21(19)24)30-23(26)20-4-3-11-31-20/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSQGIRBZMLBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)
![3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734045.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2734048.png)
![Methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)


![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)


